A-331440

Descripción

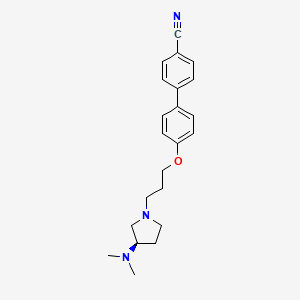

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIPXWLVYIHFEP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392338-13-5 | |

| Record name | A-331440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0392338135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-331440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WZM2FLYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-331440: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-331440 is a potent and selective non-imidazole histamine H3 receptor antagonist that has demonstrated significant potential in preclinical models, particularly in the context of metabolic disorders such as obesity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and observed physiological outcomes. The information is presented to support further research and drug development efforts in this area.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and antagonism of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors act as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By acting as an antagonist, this compound blocks the constitutive activity of the H3 receptor and competitively inhibits the binding of endogenous histamine. This disinhibition leads to an enhanced release of histamine and other neurotransmitters in the brain, which is believed to underlie its therapeutic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| Histamine H3 | Human | < 25[1][2] |

| Histamine H3 | Rat | < 25[1][2] |

| Histamine H1 | Human | 2940 |

| Histamine H2 | Human | 14400 |

| Histamine H4 | Human | > 10000 |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model (28-day study)

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Body Weight | Effect on Body Fat | Insulin Tolerance |

| This compound | 0.5 | No significant effect | Not reported | Not reported |

| This compound | 5 | Significant decrease (comparable to dexfenfluramine 10 mg/kg) | Reduced | Not specified |

| This compound | 15 | Significant decrease (weight comparable to lean mice on a low-fat diet) | Reduced | Normalized |

| Dexfenfluramine | 10 | Significant decrease | Not reported | Not reported |

| Control (High-Fat Diet) | - | Weight gain | Increased | Impaired |

| Control (Low-Fat Diet) | - | Normal weight | Normal | Normal |

Signaling Pathways

The antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events. The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, prevents this inhibition, leading to a relative increase in cAMP production.

Furthermore, H3 receptor signaling can influence other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. By antagonizing the H3 receptor, this compound is expected to modulate these pathways, impacting cellular processes such as cell growth, proliferation, and survival. A critical consequence of H3 receptor antagonism is the enhanced release of various neurotransmitters.

Caption: this compound blocks the inhibitory H3 receptor, leading to enhanced neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Methodology:

-

Receptor Preparation: Cell membranes expressing the human or rat histamine H3 receptor are prepared. This typically involves homogenizing cultured cells (e.g., HEK293 or CHO cells stably transfected with the H3 receptor gene) in a lysis buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Radioligand: A specific radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine or another suitable ligand, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Diet-Induced Obesity Mouse Model

Objective: To evaluate the anti-obesity effects of this compound in a preclinical model.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 45 kcal% fat from lard) for a period of several weeks to induce obesity. A control group is maintained on a standard low-fat diet.

-

Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) for 28 days at doses of 0.5, 5, and 15 mg/kg. A vehicle control group and a positive control group (e.g., dexfenfluramine) are included.

-

Measurements:

-

Body Weight: Measured daily or weekly.

-

Food Intake: Measured daily.

-

Body Composition: At the end of the study, body composition (fat mass and lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).

-

Insulin Tolerance Test (ITT): Performed towards the end of the study to assess insulin sensitivity. Mice are fasted for a short period, and then injected with insulin. Blood glucose levels are measured at several time points post-injection.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

In Vitro Micronucleus Assay

Objective: To assess the genotoxic potential of this compound.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, is used.

-

Treatment: Cells are exposed to various concentrations of this compound, along with positive and negative controls, for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopy and Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the cells.

-

Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. Statistical tests are used to determine if there is a significant increase in the frequency of micronuclei in the treated cells compared to the negative control.

Experimental Workflow Visualization

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with a clear mechanism of action that involves the disinhibition of neurotransmitter release in the central nervous system. Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic parameters in a diet-induced obesity model. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other H3 receptor antagonists for the treatment of obesity and potentially other neurological and metabolic disorders. Further investigation into its effects on specific neurotransmitter systems and long-term safety profile is warranted.

References

A-331440: A Technical Guide for a Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of A-331440, a potent and selective non-imidazole antagonist for the histamine H3 receptor (H3R). This guide details its pharmacological properties, the underlying signaling pathways of its target, and detailed protocols for its in vitro evaluation.

Introduction

This compound, chemically known as 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a high-affinity histamine H3 receptor antagonist.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Furthermore, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][5] By antagonizing the H3 receptor, this compound blocks this inhibitory feedback, leading to an increase in the release of histamine and other neurotransmitters, which underlies its potential therapeutic applications in CNS disorders.[1][6]

Physicochemical and Pharmacological Data

This compound exhibits high affinity and selectivity for the histamine H3 receptor. Its key quantitative parameters are summarized below.

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 4'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride | [7] |

| Molecular Formula | C₂₂H₂₇N₃O·2HCl | [3] |

| Molecular Weight | 422.39 g/mol | [3] |

| Solubility | Soluble to 100 mM in water, 20 mM in DMSO | [3] |

| CAS Number | 1049740-32-0 | [3] |

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor Species | Value (Kᵢ in nM) | Reference |

| Binding Affinity | Human H3 | 22.7 | [3] |

| Rat H3 | 21.7 | [3] | |

| Selectivity | Human H1 | 2940 | [3] |

| Human H2 | 14400 | [3] | |

| Human H4 | >10000 | [3] |

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is constitutively active and couples primarily to the Gαi/o family of G-proteins.[4][8] Activation of the H3R by histamine initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] As an antagonist, this compound binds to the H3 receptor but does not elicit this response; instead, it blocks the binding of the endogenous agonist, histamine. This action disinhibits the presynaptic neuron, resulting in enhanced neurotransmitter release.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the H3 receptor.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293T cells transiently or stably expressing the human histamine H3 receptor.[9]

-

Resuspend cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Homogenize the cells (e.g., via sonication or Dounce homogenizer) and centrifuge at low speed to remove nuclei and debris.[1][10]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.[1]

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[11]

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable H3R radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the unlabeled test compound (this compound).[1][12]

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of a known H3R ligand (e.g., 10 µM clobenpropit or histamine).[9][11]

-

Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) to allow binding to reach equilibrium.[1]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gαi/o proteins coupled to the H3 receptor. It can be used to distinguish between agonists, antagonists, and inverse agonists.

Methodology:

-

Assay Setup:

-

In a 96-well plate, combine receptor membranes (prepared as in 4.1), GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound(s).

-

To test for antagonist activity of this compound, it is added prior to the addition of a known H3R agonist (e.g., R-α-methylhistamine).

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[13]

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes.[4] During this time, agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

-

Termination and Detection:

-

Data Analysis:

-

Agonist activity is measured as an increase in [³⁵S]GTPγS binding above basal levels. Potency (EC₅₀) and efficacy (% of maximal stimulation) are determined.

-

Antagonist activity is demonstrated by a rightward shift in the agonist concentration-response curve in the presence of this compound. The affinity of the antagonist (Kₑ) can be calculated using the Schild equation.

-

cAMP Inhibition Assay

This assay functionally assesses the Gαi-mediated inhibition of adenylyl cyclase.

Methodology:

-

Cell Preparation:

-

Use whole cells expressing the H3 receptor (e.g., CHO-H3R stable cell line).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with this compound at various concentrations for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of an H3R agonist (e.g., histamine at its EC₈₀).

-

Immediately add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.[15]

-

Incubate for 15-30 minutes at 37°C.

-

-

Detection:

-

Data Analysis:

-

The H3R agonist will inhibit the forskolin-stimulated cAMP production.

-

This compound, as an antagonist, will block the inhibitory effect of the agonist, thereby restoring cAMP levels towards those seen with forskolin alone.

-

Plot the response against the log concentration of this compound to determine its IC₅₀.

-

Genotoxicity Assessment

This compound was reported to yield positive results in an in vitro micronucleus assay, which is predictive of potential genotoxicity.[16] This finding led to the development of fluorinated analogs that retained H3R potency but were devoid of this liability.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells, such as CHO cells or isolated human peripheral blood lymphocytes.[8]

-

Expose replicate cell cultures to at least three concentrations of this compound, along with negative (vehicle) and positive controls, for 3-4 hours (with metabolic activation, S9) and for a longer period (e.g., 24 hours, without S9).[8]

-

-

Cytokinesis Block:

-

Harvesting and Staining:

-

Scoring and Analysis:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8] Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.

-

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 3. A 331440 dihydrochloride (CAS 1049740-32-0): R&D Systems [rndsystems.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 7. A 331440 dihydrochloride | C22H29Cl2N3O | CID 16078942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. DSpace [digital.library.adelaide.edu.au]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. scispace.com [scispace.com]

The Discovery and Development of A-331440: A Histamine H3 Receptor Antagonist

A-331440 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor that has been investigated for its therapeutic potential, primarily in the context of obesity.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Physicochemical Properties and Synthesis

This compound, with the systematic name 4'-[3-[(3R)-3-(dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, is a synthetic small molecule.[3] Its structure is characterized by a biphenyl core linked to a pyrrolidine moiety through a propoxy chain.[3] The presence of two hydrochloride counterions enhances its solubility.[3] The (R)-configuration of the pyrrolidine ring is crucial for its high-affinity binding to the H3 receptor.[3]

Table 1: Physicochemical Properties of this compound Dihydrochloride [3]

| Property | Value |

| Molecular Weight | 422.4 g/mol |

| Molecular Formula | C22H29Cl2N3O |

| Purity | ≥98% (HPLC) |

| Solubility | ≥10 mg/mL in water |

| Storage Conditions | -20°C (desiccated) |

The synthesis of this compound dihydrochloride is achieved through a four-step process:[3]

-

Suzuki–Miyaura Coupling: 4-Cyanophenylboronic acid is reacted with 4-bromophenol to form the central biphenyl core.[3]

-

Alkylation: The phenolic oxygen is then alkylated using 1,3-dibromopropane.[3]

-

Amination: The final step in forming the base molecule is a nucleophilic substitution to introduce (R)-3-(dimethylamino)pyrrolidine.[3]

-

Salt Formation: The molecule is treated with hydrochloric acid to yield the more stable and soluble dihydrochloride salt.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the histamine H3 receptor.[3] The H3 receptor is primarily a presynaptic autoreceptor found in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[1][4] By blocking this receptor, this compound disinhibits the release of histamine, as well as other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4] This enhanced neurotransmitter release in key brain regions like the hypothalamus and cortex is believed to mediate the therapeutic effects of this compound.[3]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through Gαi/o proteins.[2] Antagonism of this receptor by this compound blocks the downstream signaling cascade that is normally initiated by histamine binding.

This compound antagonism of the H3 receptor signaling pathway.

Preclinical Pharmacological Profile

This compound exhibits high affinity and selectivity for the histamine H3 receptor across different species.[3] Radioligand displacement assays have demonstrated its nanomolar affinity for both rat and human H3 receptors, with significantly lower affinity for other histamine receptor subtypes.[3][5]

Table 2: Receptor Binding Affinities of this compound Dihydrochloride [3][5]

| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (vs. H3) |

| H3 | Rat | 21.7 | 1 |

| H3 | Human | 22.7 | 1 |

| H1 | Human | 2940 | 129.5 |

| H2 | Human | 14400 | 634.4 |

| H4 | Human | >10000 | >440.5 |

Preclinical Efficacy in Obesity Models

The primary therapeutic application explored for this compound has been in the treatment of obesity.[1] Preclinical studies in diet-induced obese mice have shown that this compound can dose-dependently reduce body weight and fat mass.[1][3]

Table 3: Antiobesity Effects of this compound in High-Fat Diet-Fed Mice (28-day study) [1][3]

| Dose (mg/kg, b.i.d., oral) | Body Weight Change (%) | Fat Mass Reduction (%) | Insulin Sensitivity |

| 0.5 | No significant effect | — | — |

| 5 | -8.2 | -22.4 | Partial improvement |

| 15 | -14.7 | -37.9 | Normalized |

At a dose of 15 mg/kg administered twice daily, this compound was able to normalize insulin sensitivity and reduce adiposity to levels comparable to those of mice on a low-fat diet.[1][3] The weight loss observed was attributed to both a reduction in food consumption and an increase in energy expenditure.[3] The latter is thought to be mediated by the upregulation of uncoupling protein-1 (UCP-1) in brown adipose tissue.[3]

Potential in Cognitive Enhancement and Neuroprotection

Beyond its effects on obesity, the mechanism of action of this compound suggests potential applications in cognitive disorders. By increasing the release of acetylcholine in the cortex, this compound has been shown to improve spatial memory in the Morris water maze test in rodents at doses as low as 1 mg/kg.[3] Furthermore, in models of cerebral ischemia, this compound has demonstrated neuroprotective effects, reducing infarct volume by 38% compared to controls, possibly through the enhancement of autophagy and reduction of oxidative stress.[3]

Genotoxicity and Further Development

Despite its promising preclinical profile as an antiobesity agent, the development of this compound was halted due to positive results in an in vitro micronucleus assay, which is predictive of genotoxicity.[6][7] This finding prompted the search for analogues of this compound that would retain the desired pharmacological activity but lack the genotoxic potential.[6] Subsequent research led to the discovery of fluorinated analogues, such as A-417022 and A-423579, which demonstrated comparable or improved potency at the H3 receptor without the genotoxicity observed with this compound.[6]

Experimental Protocols

Radioligand Displacement Assay

The following is a generalized protocol for a radioligand displacement assay, which would have been used to determine the binding affinities of this compound.

Workflow for a radioligand displacement assay.

-

Membrane Preparation: Membranes from cells stably expressing the human or rat histamine H3 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]R-α-methylhistamine) and varying concentrations of the unlabeled competitor, this compound. Non-specific binding is determined in the presence of a high concentration of a known H3 receptor agonist or antagonist.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Diet-Induced Obesity Mouse Model

The following is a representative protocol for a diet-induced obesity study in mice, similar to what would have been used to evaluate the antiobesity effects of this compound.

Workflow for a diet-induced obesity mouse model study.

-

Obesity Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard low-fat diet.

-

Grouping and Baseline Measurements: Once a significant increase in body weight is observed in the high-fat diet group, the obese mice are randomized into treatment groups based on body weight. Baseline measurements of body weight, food intake, and other relevant parameters are recorded.

-

Treatment Period: The different groups of mice are treated daily for a specified period (e.g., 28 days) with either the vehicle control or this compound at various doses (e.g., 0.5, 5, and 15 mg/kg) via oral gavage, typically twice a day (b.i.d.).

-

In-life Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Terminal Procedures: At the end of the treatment period, various assessments are performed. These may include an insulin tolerance test, measurement of body composition (e.g., using dual-energy X-ray absorptiometry, DEXA), and collection of blood and tissues for further analysis.

-

Data Analysis: The data from the different treatment groups are statistically compared to the vehicle-treated control group to determine the efficacy of this compound.

In Vitro Micronucleus Assay

The following is a generalized protocol for the in vitro micronucleus assay, which would have been used to assess the genotoxic potential of this compound.

-

Cell Culture and Treatment: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is cultured and treated with various concentrations of this compound, along with positive and negative controls.

-

Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The slides are scored under a microscope to determine the frequency of micronuclei in the binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. KSK19 - Novel histamine H3 receptor ligand reduces body weight in diet induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

A-331440 (CAS RN: 1049740-32-0): A Comprehensive Technical Guide for Researchers

An In-depth Review of a Potent and Selective Histamine H3 Receptor Antagonist

This technical guide provides a comprehensive overview of A-331440, a non-imidazole histamine H3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, and summarizes key experimental findings and methodologies.

Chemical and Physical Properties

This compound, with the chemical name 4'-[3-[3-(R)-(Dimethylamino)pyrrolidin-1-yl]propoxy]biphenyl-4-carbonitrile, is a potent and selective antagonist of the histamine H3 receptor.[1] Its dihydrochloride salt is the form commonly used in research.

| Property | Value | Reference |

| CAS Number | 1049740-32-0 (dihydrochloride) | [2] |

| Molecular Formula | C₂₂H₂₇N₃O · 2HCl | [2] |

| Molecular Weight | 422.39 g/mol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 100 mM in water and to 20 mM in DMSO | [2] |

| Storage | Desiccate at room temperature | [2] |

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a high-affinity antagonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor primarily found in the central nervous system. Its activation by histamine inhibits the synthesis and release of histamine and other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This modulation of neurotransmitter levels in the brain is believed to be the basis for its pharmacological effects.[1]

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound disrupts the downstream signaling cascade that is normally initiated by histamine binding.

Biological Activity and Efficacy

This compound exhibits high affinity and selectivity for the histamine H3 receptor. Its biological activity has been characterized through in vitro binding assays and in vivo studies, primarily focusing on its potential as an anti-obesity agent.

In Vitro Binding Affinity

Radioligand binding assays have been used to determine the binding affinity (Ki) of this compound for various histamine receptors. These studies demonstrate its high affinity for rat and human H3 receptors and significant selectivity over other histamine receptor subtypes.[2]

| Receptor | Species | Ki (nM) |

| Histamine H3 | Rat | 21.7 |

| Histamine H3 | Human | 22.7 |

| Histamine H1 | Human | 2940 |

| Histamine H2 | Human | 14400 |

| Histamine H4 | Human | >10000 |

In Vivo Anti-Obesity Effects

Studies in diet-induced obese mice have demonstrated the potential of this compound as an anti-obesity agent.[1] Chronic oral administration of this compound resulted in a dose-dependent reduction in body weight.[1]

| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Weight |

| 0.5 | No significant effect |

| 5 | Decreased weight comparable to dexfenfluramine (10 mg/kg) |

| 15 | Reduced weight to a level comparable to mice on a low-fat diet |

At higher doses, this compound also led to a reduction in body fat and normalized insulin tolerance tests in the animal models.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

Radioligand Receptor Binding Assays

The binding affinity of this compound to histamine receptors was determined using competitive radioligand binding assays.

Methodology Overview:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the specific human or rat histamine receptor subtypes.

-

Radioligand: A specific radiolabeled ligand for the histamine H3 receptor, such as [³H]-Nα-methylhistamine, was used.

-

Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Micronucleus Assay

An in vitro micronucleus assay was performed to assess the genotoxic potential of this compound.[3] This assay detects damage to chromosomes or the mitotic apparatus.

Methodology Overview:

-

Cell Culture: A suitable cell line, such as human peripheral blood lymphocytes, was cultured.

-

Treatment: The cells were exposed to various concentrations of this compound.

-

Cytokinesis Block: Cytochalasin-B was added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) was scored in a population of binucleated cells using a microscope. An increase in the frequency of micronucleated cells indicates potential genotoxicity. Notably, this compound yielded positive results in this assay, which led to the development of non-genotoxic analogs.[3]

Summary and Future Directions

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the enhancement of neurotransmitter release in the central nervous system, provides a strong rationale for its therapeutic potential. However, the finding of in vitro genotoxicity has limited its clinical development. Subsequent research has focused on developing analogs of this compound that retain the desired pharmacological profile while being devoid of genotoxic potential. This technical guide provides a foundation for researchers interested in the histamine H3 receptor and the development of novel therapeutics for metabolic disorders. Further investigation into the structure-activity relationships of this chemical class may yield new compounds with improved safety and efficacy profiles.

References

A-331440: A Comprehensive Technical Guide on Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-331440 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. This document provides an in-depth technical overview of the binding affinity and selectivity profile of this compound. Quantitative binding data are presented in structured tables, and detailed experimental protocols for the cited binding assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying pharmacological principles.

Binding Affinity and Selectivity Profile of this compound

This compound demonstrates high affinity for both human and rat histamine H3 receptors. Its selectivity has been characterized against other human histamine receptor subtypes, revealing a significantly lower affinity for H1, H2, and H4 receptors. This high selectivity for the H3 receptor subtype is a critical attribute for its potential therapeutic applications.

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

| Species | Receptor | Ki (nM) |

| Human | H3 | 22.7 |

| Rat | H3 | 21.7 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound against Human Histamine Receptor Subtypes

| Receptor | Ki (nM) | Selectivity (fold) vs. H3 |

| H1 | 2940 | ~130 |

| H2 | 14400 | ~634 |

| H4 | >10000 | >440 |

Selectivity is calculated as the ratio of the Ki for the off-target receptor to the Ki for the primary target (human H3 receptor).

Experimental Protocols

The binding affinity and selectivity of this compound were determined using radioligand binding assays. The following is a detailed methodology based on standard practices for such experiments.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines the determination of the binding affinity of this compound for the histamine H3 receptor through a competition binding assay.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Nα-methylhistamine, a tritiated H3 receptor agonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid that emits light upon interaction with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

-

Membrane Preparation:

-

Frozen cell pellets expressing the H3 receptor are thawed and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes (a specific amount of protein).

-

[3H]-Nα-methylhistamine at a fixed concentration (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound, this compound.

-

-

-

Incubation:

-

The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand on the filter, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

-

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. As an antagonist, this compound blocks the inhibitory effect of histamine on its own release, thereby increasing neurotransmitter levels in the synapse.

Caption: this compound antagonism of the presynaptic H3 autoreceptor.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in the radioligand competition binding assay used to determine the binding affinity of this compound.

Caption: Workflow of the radioligand competition binding assay.

Preclinical Profile of A-331440: A Novel Histamine H3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A-331440 is a potent and selective, non-imidazole histamine H3 receptor antagonist that demonstrated significant anti-obesity effects in preclinical models. Developed by Abbott Laboratories, this compound showed promise in reducing body weight, food intake, and adiposity in diet-induced obese mice. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. Notably, while efficacious, the development of this compound was hampered by findings of genotoxicity in an in vitro micronucleus assay.

Core Pharmacology and Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters (such as acetylcholine, norepinephrine, and dopamine), this compound enhances neurotransmission in brain regions associated with satiety and energy expenditure. This mechanism is believed to underlie its observed effects on reducing food intake and body weight.

In Vitro Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors.

| Parameter | Species | Value | Reference |

| Ki | Human | < 25 nM | [1] |

| Ki | Rat | < 25 nM | [1] |

Ki: Inhibition constant

This compound exhibits selectivity for the H3 receptor over other histamine receptor subtypes.

In Vivo Efficacy in Obesity Models

Preclinical studies in a diet-induced obesity (DIO) mouse model demonstrated the dose-dependent anti-obesity effects of this compound.[1]

Effects on Body Weight and Food Intake

| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Weight | Effect on Food Intake | Reference |

| 0.5 | No significant effect | Not reported | [1] |

| 5 | Decreased weight, comparable to dexfenfluramine (10 mg/kg) | Reduced | [1][2] |

| 15 | Reduced weight to a level comparable to mice on a low-fat diet (21.19% reduction reported) | Reduced | [1][2] |

p.o.: oral administration; b.i.d.: twice daily

Effects on Metabolic Parameters

| Dose (mg/kg, p.o., b.i.d.) | Effect on Body Fat | Effect on Plasma Leptin | Effect on Insulin Tolerance | Reference |

| 5 | Reduced | Not reported | Not reported | [1][2] |

| 15 | Reduced abdominal and subcutaneous fat | Reduced | Normalized | [1][2] |

Genotoxicity Findings

A significant finding in the preclinical evaluation of this compound was a positive result in an in vitro micronucleus assay, which is predictive of genotoxic potential in vivo.[3] This discovery led to the discontinuation of its development and the pursuit of safer, fluorinated analogues.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines the general procedure for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the H3 receptor.

Materials:

-

Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine.

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a common method for inducing obesity in mice to test the efficacy of anti-obesity compounds.

Objective: To evaluate the effect of a test compound on body weight, food intake, and metabolic parameters in an obesity model.

Animals: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

Procedure:

-

Induction of Obesity:

-

At 6-8 weeks of age, house the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Provide a high-fat diet (HFD), typically with 45-60% of calories from fat, ad libitum. A control group receives a standard low-fat chow diet.

-

Continue the HFD for 10-12 weeks to establish the obese phenotype.

-

-

Drug Administration:

-

Randomize the obese mice into treatment groups (vehicle control, positive control like dexfenfluramine, and different doses of the test compound, e.g., this compound).

-

Administer the compounds orally (p.o.) via gavage, typically twice daily (b.i.d.) for a period of 28 days.

-

-

Monitoring and Measurements:

-

Body Weight: Measure daily or weekly.

-

Food Intake: Measure daily by weighing the remaining food.

-

Body Composition: At the end of the study, determine body fat content using techniques like DEXA scan or by dissecting and weighing specific fat pads (e.g., abdominal, subcutaneous).

-

Plasma Parameters: Collect blood samples at baseline and at the end of the study to measure plasma levels of leptin, insulin, and glucose.

-

Insulin Tolerance Test (ITT): Perform at the end of the study to assess insulin sensitivity.

-

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells.

Objective: To determine if a test compound induces chromosomal damage.

Cell Lines: Human peripheral blood lymphocytes or a suitable cell line like CHO or L5178Y mouse lymphoma cells.

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate media.

-

Expose the cells to various concentrations of the test compound, a negative (vehicle) control, and a positive control (a known mutagen) for a short period (e.g., 3-6 hours) with and without a metabolic activation system (S9 mix) and for a longer period (e.g., 24 hours) without S9.

-

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining:

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells and drop them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

-

Scoring:

-

Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.

-

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A significant, dose-dependent increase in micronucleated cells indicates a positive (genotoxic) result.

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Experimental Workflow for In Vivo Obesity Study

Caption: Workflow for the in vivo evaluation of this compound in a diet-induced obesity mouse model.

References

A-331440: A Technical Guide to its Role in Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-331440 is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor that governs the release of histamine and a variety of other crucial neurotransmitters in the central nervous system. By blocking the inhibitory action of these receptors, this compound is understood to enhance the synaptic levels of neurotransmitters including histamine, acetylcholine, dopamine, and norepinephrine. This guide provides a comprehensive overview of the molecular profile of this compound, its mechanism of action, and the established methodologies for investigating its effects on neurotransmitter release. While specific quantitative data on the direct impact of this compound on the release of various neurotransmitters is limited in publicly available literature, this document outlines the theoretical framework and the experimental approaches essential for its characterization.

Introduction to this compound

This compound is a non-imidazole compound identified as a high-affinity antagonist for the human and rat histamine H3 receptors. Its primary characterization has been in the context of metabolic disorders, particularly obesity, where it has demonstrated efficacy in preclinical models. The therapeutic potential of this compound and other H3 receptor antagonists extends to neurological and psychiatric conditions due to their ability to modulate diverse neurotransmitter systems.

Molecular Profile and Physicochemical Properties

| Property | Value |

| IUPAC Name | 4'-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]biphenyl-4-carbonitrile |

| Molecular Formula | C22H27N3O |

| Molecular Weight | 349.47 g/mol |

| Binding Affinity (Ki) | ≤25 nM for human and rat H3 receptors[1] |

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly located on presynaptic nerve terminals. Its activation by histamine leads to the inhibition of adenylyl cyclase and a reduction in intracellular calcium levels, ultimately suppressing neurotransmitter release. This compound, as a competitive antagonist, binds to the H3 receptor without activating it, thereby preventing the binding of endogenous histamine. This disinhibition of the presynaptic terminal results in an increased release of histamine from histaminergic neurons (autoreceptor antagonism) and other neurotransmitters from non-histaminergic neurons (heteroreceptor antagonism).

Signaling Pathway of the Histamine H3 Receptor

Role in Neurotransmitter Release

As an H3 receptor antagonist, this compound is expected to increase the release of the following neurotransmitters:

-

Histamine: By blocking H3 autoreceptors on histaminergic neurons.

-

Acetylcholine: By blocking H3 heteroreceptors on cholinergic neurons.

-

Dopamine: By blocking H3 heteroreceptors on dopaminergic neurons.

-

Norepinephrine: By blocking H3 heteroreceptors on noradrenergic neurons.

Experimental Protocols for Assessing Neurotransmitter Release

The following are detailed, generalized methodologies that can be employed to quantify the effects of this compound on neurotransmitter release.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting a specific brain region (e.g., prefrontal cortex for acetylcholine and dopamine, striatum for dopamine, hippocampus for acetylcholine).

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vitro Brain Slice Preparation

This method allows for the study of neurotransmitter release from specific brain regions in a controlled environment.

Methodology:

-

Tissue Preparation: Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Slicing: Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Superfusion: Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF.

-

Stimulation: Neurotransmitter release is evoked by electrical field stimulation or by a depolarizing stimulus such as high potassium concentration.

-

Drug Application: this compound is included in the superfusion medium at various concentrations.

-

Sample Collection: The superfusate is collected in fractions.

-

Analysis: Neurotransmitter content in the superfusate is measured by HPLC-ECD or LC-MS/MS.

Logical Framework for this compound Action

The mechanism by which this compound enhances neurotransmitter release can be depicted as a logical sequence of events.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the histamine H3 receptor in modulating neurotransmission. Its high affinity and selectivity make it a suitable candidate for probing the physiological and pathological roles of the histaminergic system and its interactions with other neurotransmitter pathways. While the qualitative effects of this compound on neurotransmitter release are inferred from its mechanism of action as an H3 antagonist, there is a clear need for further research to provide specific quantitative data. Future studies employing the methodologies outlined in this guide are crucial to fully elucidate the dose-response relationships and the precise magnitude of this compound's effects on the release of acetylcholine, dopamine, norepinephrine, and other neurotransmitters. Such data will be invaluable for advancing our understanding of the therapeutic potential of H3 receptor antagonism in a range of central nervous system disorders.

References

A-331440: A Technical Guide to its Central Nervous System Effects as a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-331440 is a potent and selective, non-imidazole antagonist of the histamine H3 receptor, a key modulator of neurotransmitter release in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on the CNS, and key experimental findings. The document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental evaluation workflow. While showing promise in preclinical models for obesity, the development of this compound was hampered by safety concerns, specifically in vitro genotoxicity. This has led to the exploration of fluorinated analogs with improved safety profiles.

Introduction to this compound and the Histamine H3 Receptor

Histamine is a crucial neurotransmitter in the CNS, involved in regulating various physiological functions including sleep-wake cycles, appetite, and cognition.[1] Its effects are mediated by four distinct G protein-coupled receptors (GPCRs), H1, H2, H3, and H4. The histamine H3 receptor is primarily expressed in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

This compound, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, was developed as a potent and selective antagonist for the H3 receptor.[1] By blocking the inhibitory action of presynaptic H3 receptors, this compound enhances the release of histamine and other neurotransmitters in the brain, leading to its observed effects on the central nervous system. Its primary investigated therapeutic application has been in the management of obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| Histamine H3 | Human | < 25 | [1] |

| Histamine H3 | Rat | < 25 | [1] |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

| Dosage (mg/kg, p.o., b.i.d.) | Effect on Body Weight | Comparison | Reference |

| 0.5 | No significant effect | - | [1] |

| 5 | Significant decrease | Comparable to dexfenfluramine (10 mg/kg) | [1] |

| 15 | Significant decrease | Reduced to levels of low-fat diet controls | [1] |

Mechanism of Action and Signaling Pathway

As an antagonist of the histamine H3 receptor, this compound blocks the downstream signaling cascades initiated by the binding of histamine to this receptor. The H3 receptor is constitutively active and is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, is expected to increase cAMP levels, thereby promoting the release of histamine and other neurotransmitters.

Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Objective: To determine the Ki of this compound for the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing the recombinant human or rat histamine H3 receptor.

-

Radioligand, typically [3H]Nα-methylhistamine.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Diet-Induced Obesity

This animal model is used to evaluate the anti-obesity effects of a compound.

-

Objective: To assess the effect of this compound on body weight, food intake, and other metabolic parameters in obese mice.

-

Animals: Typically, male C57BL/6J mice are used.

-

Procedure:

-

Mice are fed a high-fat diet for several weeks to induce obesity.

-

Once a stable obese phenotype is established, mice are treated with this compound (e.g., 0.5, 5, and 15 mg/kg), vehicle control, or a positive control (e.g., dexfenfluramine) via oral gavage, typically twice daily (b.i.d.).

-

Body weight and food intake are monitored daily for the duration of the study (e.g., 28 days).

-

At the end of the study, body composition (e.g., fat mass) can be analyzed, and blood samples can be collected to measure metabolic parameters like glucose and insulin.

-

-

Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and other parameters between the different treatment groups.

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound.

-

Objective: To determine if this compound induces chromosomal damage in cultured cells.

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cells are cultured and treated with various concentrations of this compound, a vehicle control, and positive controls for clastogenicity and aneugenicity.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive (genotoxic) result.

Experimental Workflow

The preclinical evaluation of a compound like this compound typically follows a structured workflow to assess its pharmacological and safety profile.

Preclinical Experimental Workflow for this compound.

Discussion and Future Directions

This compound demonstrated significant anti-obesity effects in preclinical models, primarily through its action as a histamine H3 receptor antagonist in the CNS.[1] The observed reduction in body weight was attributed to a decrease in food intake. However, a positive result in the in vitro micronucleus assay raised concerns about its genotoxic potential, which ultimately halted its development.

The findings from the research on this compound have been instrumental in guiding the development of second-generation histamine H3 receptor antagonists. The focus has shifted towards designing analogs, such as fluorinated derivatives, that retain the potent H3 receptor antagonism and anti-obesity efficacy of this compound but have an improved safety profile, particularly with respect to genotoxicity. Further research into the structure-activity relationships of this class of compounds is crucial for developing safe and effective treatments for obesity and potentially other CNS disorders where modulation of histaminergic neurotransmission is beneficial.

Conclusion

This compound is a valuable research tool for understanding the role of the histamine H3 receptor in the central nervous system. Its potent antagonist activity and demonstrated effects on appetite and body weight underscore the therapeutic potential of targeting this receptor. While the development of this compound itself was not pursued due to safety concerns, the knowledge gained from its study continues to inform the design of novel and safer H3 receptor antagonists for the treatment of obesity and other neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the key data and methodologies associated with this compound to aid researchers and drug development professionals in this field.

References

A-331440: A Technical Guide for Obesity and Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on A-331440, a potent and selective histamine H3 receptor antagonist, for the potential treatment of obesity and related metabolic disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this area.

Core Compound Information

This compound, with the chemical name 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, is a non-imidazole compound that acts as an antagonist at the histamine H3 receptor.[1] It has been investigated for its potential anti-obesity effects, primarily through its action on the central nervous system to modulate neurotransmitter release involved in energy homeostasis.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| Histamine H3 | Human | ≤ 25 |

| Histamine H3 | Rat | ≤ 25 |

| Histamine H1 | Human | 2940 |

| Histamine H2 | Human | 14400 |

| Histamine H4 | Human | >10000 |

Data sourced from Hancock et al., 2004 and other supporting documentation.[1][2]

Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model (28-day study)

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Body Weight | Reduction in Body Fat | Effect on Insulin Tolerance |

| This compound | 0.5 | No significant effect | Not reported | Not reported |

| This compound | 5 | Significant decrease (comparable to dexfenfluramine 10 mg/kg) | Reduced | Not reported |

| This compound | 15 | Significant decrease (reduced to levels of low-fat diet controls) | Reduced | Normalized |

| Dexfenfluramine | 10 | Significant decrease | Not reported | Not reported |

| High-Fat Diet Control | - | Weight gain | Increased | Impaired |

| Low-Fat Diet Control | - | Maintained lower weight | Lower | Normal |

Data summarized from Hancock et al., 2004.[1][3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the presynaptic histamine H3 autoreceptors in the central nervous system. These receptors normally provide a negative feedback mechanism, inhibiting the release of histamine and other neurotransmitters. By antagonizing these receptors, this compound increases the release of histamine, which is known to suppress appetite and increase energy expenditure.

Caption: Signaling pathway of this compound at the histamine H3 receptor.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human and rat histamine H3 receptors.

Methodology:

-

Receptor Preparation: Membranes were prepared from cells recombinantly expressing either the human or rat histamine H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound were incubated.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound on body weight, body composition, and insulin sensitivity in an obesity model.

Methodology:

-

Animals: Male C57BL/6J mice.

-

Diet: Mice were fed a high-fat diet (45% kcal from lard) for a period of 8-12 weeks to induce obesity. A control group was maintained on a low-fat diet (10% kcal from fat).

-

Acclimation: Obese mice were acclimated to oral dosing with vehicle (e.g., 0.5% methylcellulose in water) for one week prior to the study.

-

Drug Administration: this compound was administered orally (p.o.) twice daily (b.i.d.) for 28 days at doses of 0.5, 5, and 15 mg/kg.

-

Measurements:

-

Body Weight: Measured daily.

-

Food Intake: Measured daily.

-

Body Composition: Determined at the end of the study using methods such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

-

Insulin Tolerance Test: Performed at the end of the study.

-

Caption: Experimental workflow for the diet-induced obesity model.

Insulin Tolerance Test (ITT)

Objective: To assess whole-body insulin sensitivity.

Methodology:

-

Fasting: Mice were fasted for 4-6 hours.

-

Baseline Glucose: A baseline blood glucose measurement was taken from the tail vein.

-

Insulin Injection: Human regular insulin (e.g., 0.75 U/kg) was administered intraperitoneally (i.p.).

-

Blood Glucose Monitoring: Blood glucose levels were measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

-

Data Analysis: The rate of glucose disappearance was calculated to determine insulin sensitivity. Normalization of the ITT indicates an improvement in insulin sensitivity.

Body Composition Analysis

Objective: To determine the effects of this compound on fat mass and lean mass.

Methodology:

-

Instrumentation: A dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR) analyzer was used.

-

Procedure: Conscious or lightly anesthetized mice were placed in the instrument.

-

Data Acquisition: The instrument scanned the entire body to differentiate between fat tissue, lean tissue, and bone mineral content.

-

Analysis: The resulting data provided quantitative measurements of total body fat mass and lean mass.

Conclusion

The preclinical data for this compound demonstrate its potential as an anti-obesity agent. Its mechanism of action as a histamine H3 receptor antagonist leads to significant reductions in body weight and body fat, along with improvements in insulin sensitivity in a diet-induced obesity model. The detailed methodologies provided in this guide offer a framework for the replication and further investigation of this compound and other compounds in this class for the treatment of metabolic diseases. Further research, including long-term efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References